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Introduction

The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as
a powerful therapeutic strategy. Proteolysis-targeting chimeras (PROTACS) are
heterobifunctional molecules that facilitate this process by inducing the formation of a ternary
complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This
proximity leads to the ubiquitination of the POI and its subsequent degradation by the
proteasome.[1][3] The formation and stability of this ternary complex are critical for the efficacy
of a PROTAC.

Benzyl-PEG8-Ots is a commonly utilized PEG-based linker for the synthesis of PROTACS.
The polyethylene glycol (PEG) chain provides flexibility and solubility, while the benzyl and
tosylate groups offer reactive handles for conjugation to the POI-binding and E3 ligase-binding
moieties. This application note provides detailed protocols for assessing the formation of
ternary complexes mediated by PROTACSs synthesized using Benzyl-PEG8-0ts.

The following protocols describe key biophysical and cellular assays to characterize the binary
and ternary interactions, providing quantitative data on binding affinities, kinetics, and
cooperativity.

Key Parameters in Ternary Complex Assessment
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Several key parameters are evaluated to characterize the formation of the PROTAC-induced
ternary complex:

» Binary Affinity: The binding affinity of the PROTAC for both the target protein and the E3
ligase individually.

» Ternary Complex Affinity: The overall binding strength of the fully formed ternary complex.

o Cooperativity (a): A measure of how the binding of the first protein to the PROTAC influences
the binding of the second protein.

o a > 1 indicates positive cooperativity, meaning the formation of the binary complex
enhances the binding of the second protein.

o a <1 indicates negative cooperativity.

o a =1 indicates no cooperativity.

Biophysical Assays for Ternary Complex
Characterization

A variety of biophysical techniques can be used to study the formation and stability of ternary
complexes in vitro. The most common and powerful methods include Surface Plasmon
Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Proximity-based assays like TR-
FRET and AlphaLISA are also widely used for their high-throughput capabilities.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and
affinity. It is a powerful tool for dissecting the individual binary and ternary interactions.

Experimental Workflow for SPR Analysis
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Caption: Workflow for SPR-based analysis of ternary complex formation.
Protocol: SPR Analysis of Ternary Complex Formation
e Immobilization of E3 Ligase:

o Activate the surface of a sensor chip (e.g., CM5) using a standard amine coupling kit
(EDCI/NHS).

o Immobilize a purified E3 ligase (e.g., VHL or Cereblon complex) onto the activated surface
to a target density.

o Deactivate any remaining active esters with ethanolamine.

o Areference flow cell should be prepared in the same way but without the immobilized
protein to subtract non-specific binding.
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e Binary Interaction Analysis:

o PROTAC to E3 Ligase: Prepare a series of concentrations of the PROTAC in a suitable
running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface and

the reference cell.

o PROTAC to Target Protein (POIl): Immobilize the POI and inject the PROTAC as the
analyte. Alternatively, use a capture-based approach if the POI has a tag (e.g., His-tag).

e Ternary Complex Formation Analysis:

o Method A: Co-injection: Prepare a constant concentration of the POI and a dilution series
of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface. The
resulting sensorgrams will show the formation of the ternary complex.

o Method B: Sequential Injection: First, inject a saturating concentration of the PROTAC
over the E3 ligase surface to form the binary complex. Then, inject a dilution series of the
POI to measure the formation of the ternary complex.

o Data Analysis:

Subtract the reference flow cell data from the active flow cell data.

[e]

Fit the sensorgrams from the binary interaction experiments to a suitable binding model

o

(e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation
rate constant (koff), and the equilibrium dissociation constant (KD).

[e]

Analyze the ternary complex formation data to determine the kinetics and affinity of the

ternary complex.

Calculate the cooperativity factor (a) using the binary and ternary KD values.

[e]

Data Presentation: SPR
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Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete
thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n),
and enthalpy (AH) and entropy (AS) of binding.

Experimental Workflow for ITC Analysis
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Caption: Workflow for ITC-based analysis of ternary complex formation.
Protocol: ITC Analysis of Ternary Complex Formation
e Sample Preparation:
o Prepare highly purified POI, E3 ligase, and the PROTAC.

o Ensure all components are in the exact same, well-dialyzed buffer to minimize heats of
dilution.

o Accurately determine the concentrations of all components.
e Binary Titrations:

o PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with
the PROTAC solution. Perform the titration.

o PROTAC into POI: Fill the ITC cell with the POI solution and the syringe with the PROTAC
solution. Perform the titration.

o Ternary Titration:

o Fill the ITC cell with a solution containing both the E3 ligase and the POI.

o Fill the syringe with the PROTAC solution.

o The resulting thermogram will represent the formation of the ternary complex.
o Data Analysis:

o Integrate the raw ITC data to obtain the heat change per injection.

o Fit the integrated data to an appropriate binding model (e.g., one-site binding model) to
determine the KD, AH, and stoichiometry (n) for each interaction.
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o Calculate the change in Gibbs free energy (AG) and entropy (AS) from the obtained
parameters (AG = -RTIn(1/KD) = AH - TAS).

o Determine the cooperativity factor (a) from the binary and ternary binding affinities.

Data Presentation: ITC
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Cellular Assay for Ternary Complex Formation

While biophysical assays provide detailed information on the direct interactions, cellular assays
are crucial to confirm that the ternary complex forms in a biologically relevant context. Co-
immunoprecipitation followed by Western blotting is a standard method to detect protein-protein
interactions in cells.

Signaling Pathway: PROTAC-Mediated Protein Degradation
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Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Protocol: Co-Immunoprecipitation (Co-1P) and Western Blot
¢ Cell Treatment:
o Culture cells to an appropriate confluency.

o Treat the cells with the PROTAC at various concentrations and for different time points.
Include a vehicle control (e.g., DMSO).

o Cell Lysis:

o Wash the cells with ice-cold PBS.
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o Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase
inhibitors to preserve protein-protein interactions.

o Clarify the cell lysates by centrifugation.

e Immunoprecipitation:

o Incubate the cell lysates with an antibody against the POI or the E3 ligase overnight at 4°C
with gentle rotation.

o Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another
1-2 hours to capture the antibody-protein complexes.

o Wash the beads several times with lysis buffer to remove non-specific binding proteins.

o Elution and Western Blot Analysis:

[¢]

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

[e]

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

[e]

Probe the membrane with primary antibodies against the POI and the E3 ligase to detect
the co-immunoprecipitated proteins.

[e]

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Data Presentation: Co-Immunoprecipitation
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A strong band for the co-immunoprecipitated protein in the PROTAC-treated samples
compared to the vehicle control indicates the formation of the ternary complex in a cellular
environment.

Conclusion

The assessment of ternary complex formation is a cornerstone of PROTAC development. The
protocols outlined in this application note provide a comprehensive framework for
characterizing the interactions between a PROTAC, its target protein, and an E3 ligase. By
employing a combination of biophysical and cellular assays, researchers can gain a detailed
understanding of the binding affinities, kinetics, thermodynamics, and cellular engagement of
their PROTAC molecules, thereby enabling the rational design and optimization of effective
protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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